Carboxy-PEG4-phosphonic acid
Overview
Description
Carboxy-PEG4-phosphonic acid is a PEG linker with a carboxylic acid and phosphonic acid ends groups . The carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .
Molecular Structure Analysis
The molecular formula of Carboxy-PEG4-phosphonic acid is C11H23O9P . The InChI representation isInChI=1S/C11H23O9P/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16)
. The Canonical SMILES representation is C(COCCOCCOCCOCCP(=O)(O)O)C(=O)O
. Chemical Reactions Analysis
Carboxy-PEG4-phosphonic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . Phosphonic acids can also participate in various reactions, as described in the literature .Physical And Chemical Properties Analysis
The molecular weight of Carboxy-PEG4-phosphonic acid is 330.27 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 15 . The Exact Mass and Monoisotopic Mass are both 330.10796930 g/mol . The Topological Polar Surface Area is 132 Ų .Scientific Research Applications
Nanoparticle Stabilization
Carboxy-PEG4-phosphonic acid is instrumental in stabilizing nanoparticles. The poly(ethylene glycol)–poly(vinylphosphonic acid) block copolymers (PEG-b-PVPA) allow the synthesis of water-dispersible iron oxide nanoparticles with controlled size and high colloidal stability, offering advantages over carboxylic acid groups in terms of lower hemolysis rates (Markiewicz et al., 2016).
Protein Resistance
Carboxy-PEG4-phosphonic acid enhances protein resistance, particularly in nanoparticle-based applications. The use of phosphonic acid grafted poly(ethylene glycol) (PEG) chains on iron oxide surfaces has been shown to significantly resist protein adsorption, outperforming layers prepared with carboxylic acid as the grafting agent (Giamblanco et al., 2017).
Synthesis of Multifunctional Nanohybrids
This compound has been utilized in the synthesis of phosphonic acid-terminated poly(ethylene glycol) (PEG) for the preparation of stable, water-dispersible multifunctional upconverting luminescent nanohybrids (Kurowska et al., 2022).
Nanoparticle Functionalization
Phosphonic acid-terminated PEG oligomers have been used to functionalize strong UV absorption cerium oxide nanoparticles, yielding suspensions that are stable in various solvents and redispersible after freeze-drying. This demonstrates the potential in polymer surface modification and nanomaterials (Qi et al., 2012).
Enhancement of Drug Delivery
The conjugation of nanoparticles with PEG phosphonic acid enhances the colloidal and biological stability of nanoparticles, making them more effective in drug delivery applications. This is evident in the enhanced cellular uptake and resistance to non-specific protein adsorption (Cao et al., 2018).
Safety And Hazards
Future Directions
Phosphonic acids, including Carboxy-PEG4-phosphonic acid, have found use in numerous fields, especially chemistry and biochemistry . They have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics . Therefore, the future directions of Carboxy-PEG4-phosphonic acid could be in these areas.
properties
IUPAC Name |
3-[2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O9P/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKHMGCGBQVUTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxy-PEG4-phosphonic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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